2-Oxazolidinone, 5-methyl-3-vinyl-

UV Curing Reactive Diluents Formulation Viscosity

5-Methyl-3-vinyl-2-oxazolidinone (VMOX, CAS 3395-98-0) is a heterocyclic N-vinyl oxazolidinone monomer with the molecular formula C6H9NO2 and molecular weight 127.14 g/mol. At ambient conditions, it is a colorless to pale yellow transparent liquid with a boiling point of 146.0±23.0 °C at 760 mmHg and a predicted density of 1.2±0.1 g/cm³.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 3395-98-0
Cat. No. B1606508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 5-methyl-3-vinyl-
CAS3395-98-0
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)O1)C=C
InChIInChI=1S/C6H9NO2/c1-3-7-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3
InChIKeyHXFNRRNDWNSKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-vinyl-2-oxazolidinone (CAS 3395-98-0): Technical Specifications and Procurement Baseline


5-Methyl-3-vinyl-2-oxazolidinone (VMOX, CAS 3395-98-0) is a heterocyclic N-vinyl oxazolidinone monomer with the molecular formula C6H9NO2 and molecular weight 127.14 g/mol . At ambient conditions, it is a colorless to pale yellow transparent liquid with a boiling point of 146.0±23.0 °C at 760 mmHg and a predicted density of 1.2±0.1 g/cm³ . The compound is fully REACH registered up to 1000 tons and is commercially available at high purity (≥99%) .

Why Generic Substitution Fails: Critical Differentiators of 5-Methyl-3-vinyl-2-oxazolidinone (VMOX)


Despite the availability of various reactive diluents and N-vinyl heterocycles, direct substitution of 5-methyl-3-vinyl-2-oxazolidinone with common alternatives such as N-vinyl pyrrolidone (NVP) or acryloyl morpholine (ACMO) is not functionally equivalent. VMOX possesses a unique combination of an oxazolidinone ring and a vinyl group that confers a distinct balance of viscosity, reactivity, and toxicological profile . Its exceptionally low viscosity (ca. 4 mPa·s) enables substantial formulation dilution without requiring additional solvents, a capability not matched by higher-viscosity alternatives . Moreover, in kinetic hydrate inhibition (KHI) applications, VMOX-based polymers exhibit a performance window between poly(N-vinyl pyrrolidone) (PVP) and poly(N-vinyl caprolactam) (PVCap), a niche that generic substitution cannot address [1]. These quantifiable differences necessitate explicit evaluation rather than assumption of interchangeability.

Product-Specific Quantitative Evidence Guide: VMOX vs. Comparators


Viscosity Advantage Over Conventional Reactive Diluents

VMOX exhibits a room-temperature viscosity of approximately 4 mPa·s, which is significantly lower than that of conventional reactive diluents like N-vinyl pyrrolidone (NVP) and acryloyl morpholine (ACMO) [1]. This low viscosity enables the formulation of low-viscosity UV-curable inks and coatings without the need for additional solvents or heating .

UV Curing Reactive Diluents Formulation Viscosity

Toxicological Classification Advantage Over Conventional Monomers

According to the European Chemicals Agency (ECHA) classification, VMOX does not require the hazard labels 'serious health hazard' or 'acute toxicity', unlike many conventional reactive diluents . This toxicological profile is a significant differentiator for end-user safety and regulatory compliance .

Regulatory Compliance Toxicology REACH

KHI Performance Improvement Over Poly(N-vinyl pyrrolidone) (PVP)

In slow constant cooling (SCC) tests using a synthetic natural gas mixture, poly(VMOX) (PVMOX) demonstrated superior kinetic hydrate inhibition (KHI) performance compared to poly(N-vinyl pyrrolidone) (PVP) of similar molecular weight [1]. Specifically, PVMOX-2.4k (Mn = 2400 g/mol) achieved a lower hydrate onset temperature than PVP, placing its performance between PVP and the more effective poly(N-vinyl caprolactam) (PVCap) [2].

Kinetic Hydrate Inhibitors Gas Hydrates Polymer Performance

Synergistic Enhancement with TMDD Lowers Hydrate Onset by 3°C

The addition of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) as a synergist to a VMOX:n-butyl acrylate 6:4 copolymer further lowered the hydrate onset temperature (To) by an additional 3 °C in SCC tests [1]. The best combination achieved a To of 4.2 °C, the lowest onset temperature measured in the entire study [2].

KHI Synergists Flow Assurance Copolymer Optimization

Enhanced Adhesion on Common Substrates at Low Dosages

VMOX exhibits excellent adhesion performance on all common substrates, even at low dosages, due to its high copolymerization reactivity with acrylates . This contrasts with some alternative diluents that require higher loading to achieve comparable adhesion, offering formulators greater flexibility and cost efficiency [1].

Adhesion UV Curing Coating Performance

High-Value Application Scenarios for 5-Methyl-3-vinyl-2-oxazolidinone (VMOX)


Low-Viscosity UV-Curable Inkjet Inks

The 4 mPa·s viscosity of VMOX enables formulation of UV inkjet inks with viscosity below 10 mPa·s, a critical requirement for reliable jetting. This low viscosity reduces the need for additional solvents, minimizing VOC emissions and drying time [1]. VMOX also enhances color vividness and adhesion on low-energy surfaces like plastics, improving print quality and durability .

High-Performance Kinetic Hydrate Inhibitors for Deepwater Flow Assurance

Polymers of VMOX (PVMOX) offer superior KHI performance compared to PVP, making them attractive for preventing gas hydrate blockages in subsea pipelines. When formulated with the synergist TMDD, VMOX-based copolymers achieve hydrate onset temperatures as low as 4.2 °C, representing a significant advancement in flow assurance technology [2]. This performance is directly linked to the unique structure of the oxazolidinone ring and vinyl group, which is not replicated by other N-vinyl monomers.

REACH-Compliant UV Coatings with Reduced Hazard Labeling

For industrial coatings in the European market, VMOX provides a compliant alternative to conventional reactive diluents that carry 'serious health hazard' or 'acute toxicity' labels under ECHA classification. Its favorable toxicological profile, combined with high reactivity and adhesion, allows formulators to meet regulatory requirements without sacrificing performance .

Chiral Auxiliary and Pharmaceutical Intermediate Synthesis

VMOX serves as a derivative of the Evans chiral auxiliary, enabling stereocontrolled synthesis of enantiomerically pure compounds. Its 5-methyl substitution on the oxazolidinone ring provides a specific steric environment that can be leveraged in asymmetric synthesis, differentiating it from unsubstituted or differently substituted oxazolidinones [3].

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